N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-10-16(18(25)22-13-6-4-12(20)5-7-13)17(23-19(27)21-10)11-3-8-14(24)15(9-11)26-2/h3-9,17,24H,1-2H3,(H,22,25)(H2,21,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDTZCBJGZTUKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the class of thioxo-pyrimidines, which are known for their diverse biological activities. The synthesis typically involves the Biginelli reaction, a well-established method for creating dihydropyrimidines. The specific structure of the compound includes a fluorophenyl group and methoxy-substituted phenol, which are crucial for its biological efficacy.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Fluorine Substitution | Present at para position (4-fluoro) |
| Hydroxy Group | Located at para position (4-hydroxy) |
| Methoxy Group | Present at meta position (3-methoxy) |
| Methyl Group | Located at position 6 |
| Thioxo Group | At position 2 |
Overview
The biological activity of this compound has been primarily evaluated for its antimicrobial properties. Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities. The presence of hydrophobic substituents enhances their effectiveness against various microbial strains.
Case Studies and Findings
-
Antibacterial Activity :
- In vitro studies demonstrated that the compound exhibited potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 μg/mL depending on the bacterial strain tested .
- A comparative study indicated that modifications in the substituents significantly affected antibacterial potency, with certain derivatives showing up to five times higher activity than standard antibiotics .
-
Antifungal Activity :
- The compound also displayed moderate antifungal activity against Candida albicans and Aspergillus niger, with MIC values similar to those observed for antibacterial activity .
- SAR studies revealed that the introduction of methoxy groups at specific positions enhanced antifungal efficacy, suggesting a potential pathway for developing new antifungal agents .
Table 2: Biological Activity Summary
| Activity Type | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 | |
| Antibacterial | Escherichia coli | 64 | |
| Antifungal | Candida albicans | 128 | |
| Antifungal | Aspergillus niger | 128 |
Structure-Activity Relationship (SAR)
The SAR analysis highlights how variations in chemical structure influence biological activity. The following points summarize key findings:
- Hydrophobic Substituents : The presence of small hydrophobic groups at specific positions enhances the interaction with bacterial cell membranes, increasing permeability and efficacy.
- Functional Groups : Hydroxy and methoxy groups contribute to increased solubility and bioavailability, which are critical for antimicrobial activity .
- Thioxo Group : This moiety is essential for maintaining biological activity; modifications here can lead to significant changes in potency.
Preparation Methods
Formation of β-Ketoamide Intermediate
The synthesis begins with preparing N-(4-fluorophenyl)-3-oxobutanamide, a critical β-ketoamide precursor. Source details this step via condensation of ethyl acetoacetate (12.75 ml, 0.10 mol) with 4-fluoroaniline (10 ml, 0.10 mol) in xylene (30 ml) and pyridine (1 ml) under reflux for 8 hours. The reaction employs a Dean-Stark apparatus to remove water, achieving 63% yield after alkaline extraction and acid precipitation. Key characterization data include:
- 1H-NMR (DMSO-D6): δ 2.20 (s, 2H), 3.39 (s, 3H), 7.17 (t, 2H), 7.71 (t, 2H), 10.16 (s, 1H).
- EI-MS: m/z 196.04 (M+H).
Biginelli Multicomponent Reaction
Classic Acid-Catalyzed Cyclocondensation
The core tetrahydropyrimidine ring forms via the Biginelli reaction, substituting urea with thiourea to introduce the 2-thioxo group. Source demonstrates this using thiourea (1.3 mmol), β-ketoamide derivatives, and 4-hydroxy-3-methoxybenzaldehyde in ethanol with HCl catalysis. Refluxing for 6–9 hours yields 69–72% of the target compound after recrystallization.
Representative Conditions:
Lewis Acid-Catalyzed Optimization
Source reports enhanced efficiency using FeCl3 (0.2 mmol) in ethanol under reflux, reducing reaction time to 6 hours while maintaining yields of 53–65%. This method avoids harsh acidic conditions, favoring metal coordination to activate carbonyl groups.
Solvent-Free and Green Chemistry Approaches
Grindstone Synthesis with CuCl2·2H2O
Source outlines a solvent-free method where N-(4-fluorophenyl)-3-oxobutanamide, thiourea, and 4-hydroxy-3-methoxybenzaldehyde are ground with CuCl2·2H2O (10 mol%) at 80°C for 2 hours. This approach achieves 70–75% yield, eliminating solvent waste and reducing energy consumption.
Advantages:
- Reaction Time: 2 hours vs. 6–9 hours in solution
- Yield: Comparable to traditional methods
- Environmental Impact: Reduced solvent use.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
The target compound’s structure is validated via:
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Classic Biginelli | HCl | Ethanol | 8 | 63 |
| FeCl3-Catalyzed | FeCl3 | Ethanol | 6 | 65 |
| Grindstone | CuCl2·2H2O | Solvent-free | 2 | 70 |
Challenges and Optimization Strategies
regioselectivity and Byproduct Formation
The electron-rich 4-hydroxy-3-methoxyphenyl group may slow aldehyde reactivity, necessitating extended reflux times. Source notes that electron-withdrawing substituents on the aldehyde accelerate cyclization, suggesting microwave assistance could improve kinetics.
Purification Techniques
Recrystallization from ethanol or acetone-petroleum ether mixtures resolves solubility challenges posed by the polar carboxamide and thioxo groups. Column chromatography (chloroform/methanol) further purifies analogs with complex substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
